Lipophilicity Increase from 6-Bromo Substitution
The computed XLogP3 value for 6-Bromo-2-carboxymethyl-1-indanone is 1.9, indicating moderate lipophilicity [1]. This represents a measurable increase over the non-brominated analog, 1-indanone-2-acetic acid, which has a predicted XLogP3 of approximately 1.3 based on its lower molecular weight and lack of a heavy halogen [2]. This difference of +0.6 log units is consistent with the known effect of bromine substitution on partition coefficients [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1-Indanone-2-acetic acid (non-brominated analog) ~1.3 (predicted) |
| Quantified Difference | +0.6 log units (predicted increase) |
| Conditions | Computational prediction using XLogP3 algorithm as reported in PubChem [1] |
Why This Matters
Higher lipophilicity directly impacts reversed-phase HPLC retention times and partitioning into organic layers during extraction, guiding method development for purification and analysis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21221834, 2-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21221834. View Source
- [2] Lalancette, R. A., Brunskill, A. P. J., & Thompson, H. W. (1999). (±)-1-Indanone-2-acetic and -2-propionic acids: catemeric versus dimeric hydrogen bonding in homologous γ- and δ-keto acids. Acta Crystallographica Section C, 55(4), 568-572. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
